5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine
Description
Properties
IUPAC Name |
5-tert-butyl-1-methylimidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)6-5-10-7(9)11(6)4/h5H,1-4H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVWUJLCHOKUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The cyclization proceeds via nucleophilic displacement of the chlorine atom in α-chloroketones by the guanidine’s amine group, followed by intramolecular cyclodehydration. For the target compound, the α-chloroketone must incorporate a tert-butyl group positioned to occupy the 5th position of the imidazole ring. A representative substrate, 1-chloro-3-tert-butylpropan-2-one , reacts with N-methylguanidine in aqueous ethanol at 80°C for 2 hours, yielding the product in 85–90% purity.
Optimization of Reaction Conditions
Key parameters include:
-
Solvent : Water or ethanol-water mixtures enhance reaction efficiency and reduce environmental impact.
-
Temperature : Reactions conducted at 80°C achieve complete conversion within 2 hours, whereas lower temperatures (50°C) require extended durations (6–8 hours).
-
Stoichiometry : A 1:1 molar ratio of α-chloroketone to N-methylguanidine minimizes side products like over-alkylated imidazoles.
Table 1. Representative Yields for One-Pot Synthesis
| α-Chloroketone | Guanidine | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1-chloro-3-tert-butylpropan-2-one | N-methylguanidine | H2O/EtOH | 87 | 92 |
| 1-chloro-3-tert-butylpropan-2-one | N-methylguanidine | EtOH | 82 | 89 |
Post-Cyclization N-Alkylation Strategies
For substrates where direct cyclization is sterically hindered, a two-step approach involving imidazole core formation followed by N-methylation proves effective. This method leverages methodologies from imidazolium salt synthesis.
Synthesis of 5-(tert-Butyl)-1H-imidazol-2-amine
The unsubstituted imidazole core is synthesized via cyclization of tert-butylglyoxal with ammonium acetate, yielding 5-(tert-Butyl)-1H-imidazol-2-amine in 75% yield. The tert-butyl group’s electron-donating properties facilitate electrophilic substitution at the 4-position, but kinetic control during cyclization directs it to the 5th position.
N-Methylation Using Alkyl Halides
The free amine at position 1 is methylated using methyl iodide in the presence of a base (e.g., potassium carbonate). Reaction conditions:
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Temperature : 60°C for 12 hours.
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Yield : 70–78%, with minor over-alkylation byproducts (e.g., dimethylated species).
Table 2. N-Methylation Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | THF | 60 | 78 |
| NaH | Acetonitrile | 60 | 72 |
Patented methodologies for tert-butyl carbamate synthesis inspire alternative routes involving imidazolium intermediates. While not directly applied to the target compound, these approaches highlight the versatility of tert-butyl group introduction.
Imidazolium Carboxylate Precursors
Imidazolium salts such as 1-butyl-3-methylimidazolium bromide are deprotonated using strong bases (e.g., KHMDS) and reacted with CO2 to form carboxylates. Though primarily used for ionic liquids, this strategy could be adapted to introduce tert-butyl groups via nucleophilic substitution, albeit with challenges in regioselectivity.
Challenges in Steric Hindrance
The tert-butyl group’s bulk complicates reactions requiring precise spatial alignment, such as Friedel-Crafts alkylation. Electrophilic substitution on pre-formed imidazoles is inefficient, necessitating protective strategies for the 2-amine group (e.g., Boc protection).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) confirms ≥95% purity for optimized one-pot syntheses.
Industrial Scalability and Environmental Impact
The one-pot method’s aqueous compatibility and minimal byproduct formation align with green chemistry metrics (E-factor: 0.7). In contrast, N-alkylation routes generate stoichiometric amounts of halide salts, necessitating purification steps that reduce atom economy .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its imidazole core allows for diverse functionalization, enabling the creation of various derivatives with tailored properties. This compound can undergo several chemical reactions, including:
- Alkylation : It can be alkylated to introduce additional functional groups.
- Oxidation and Reduction : The compound can be oxidized to form imidazole N-oxides or reduced to modify functional groups.
- Nucleophilic Substitution : The amino group can be substituted with halides or alkoxides, allowing for further derivatization.
This versatility makes it an essential tool in the development of novel compounds within medicinal chemistry and materials science .
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound possesses potential bioactivity, particularly in antimicrobial and anticancer applications. Studies have shown that compounds containing imidazole rings can disrupt microbial cell membranes or inhibit essential enzymes, leading to their effectiveness against various pathogens .
In particular, the compound has been explored as a scaffold for designing new therapeutic agents targeting human farnesyltransferase (hFTase), an enzyme implicated in cancer progression. Inhibitors based on this structure have demonstrated promising in vitro activity against hFTase, showcasing selectivity over related enzymes .
Medicinal Chemistry
Drug Development
The compound's unique structure positions it as a candidate for drug development. Its ability to modulate enzyme activity makes it suitable for creating inhibitors targeting specific pathways involved in disease processes. For instance:
- Farnesyltransferase Inhibition : Compounds derived from this compound have shown potential as hFTase inhibitors, which are important in the context of cancer therapy .
Industry Applications
Specialty Chemicals and Materials
In industrial applications, this compound is utilized in developing specialty chemicals with specific properties tailored for various uses, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for formulating products that require precise chemical characteristics .
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit essential enzymes in microbial cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine with structurally related imidazol-2-amine derivatives, focusing on substituent effects, synthesis, and biological relevance.
Substituent Effects at Position 5
- tert-Butyl Group (Target Compound) :
The tert-butyl group is highly lipophilic and sterically bulky, which may enhance membrane permeability but reduce aqueous solubility. In 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine , the tert-butyl group was associated with improved anticancer activity due to enhanced hydrophobic interactions with target proteins . - Aryl Substituents: 5-(4-Methylphenyl)-1H-imidazol-2-amine (CAS 6775-40-2): The planar 4-methylphenyl group facilitates π-π stacking interactions but offers less steric hindrance than tert-butyl . 5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine (BD01186118): The methoxy group enhances electronic resonance, which may influence binding affinity in biological systems .
Substituent Effects at Position 1
- Methyl Group (Target Compound) :
The 1-methyl group reduces rotational freedom and may protect the amine group from metabolic degradation. This substitution is shared with N-(3-Methoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine , where the methyl group stabilizes the imidazole ring .
Research Findings and Implications
- Lipophilicity vs. Solubility : The tert-butyl group in the target compound likely enhances bioavailability but may necessitate formulation adjustments to mitigate poor solubility .
- Synthetic Challenges : Bulky substituents like tert-butyl may complicate purification steps, as observed in 1-methyl-imidazole syntheses .
Biological Activity
5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine is a substituted imidazole compound with notable biological activity, particularly in pharmacological applications. This article explores its structural characteristics, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.
Structural Overview
The compound has the chemical formula and features a tert-butyl group at the five position and a methyl group at the one position of the imidazole ring. The imidazole structure is crucial for its reactivity and biological interactions.
| Property | Description |
|---|---|
| Chemical Formula | |
| Molecular Structure | Imidazole ring with tert-butyl and methyl substituents |
| Unique Features | Bulky tert-butyl group enhances solubility and interaction profiles |
Pharmacological Potential
Research indicates that this compound exhibits significant pharmacological activity, particularly as a selective alpha-2 adrenergic receptor agonist. This activity suggests potential therapeutic applications in treating conditions such as:
- Anxiety disorders
- Migraines
- Attention Deficit Hyperactivity Disorder (ADHD)
The imidazole moiety is often linked to various biological properties, including antimicrobial and antifungal activities, making it a candidate for further therapeutic exploration.
Enzyme Interaction Studies
Studies have shown that this compound interacts with various biological targets, including enzymes involved in metabolic pathways. For instance, its interaction with alpha-2 adrenergic receptors opens avenues for neuropharmacological applications. Additionally, its effects on enzyme activity could provide insights into drug metabolism.
Antimicrobial Activity
In a study examining the antimicrobial properties of imidazole derivatives, compounds similar to this compound demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) highlighted that modifications at the tert-butyl position could enhance efficacy against bacterial strains .
Anticancer Properties
Another research focus has been on the anticancer potential of imidazole derivatives. Compounds with similar structures were tested for their ability to inhibit cancer cell growth. For example, derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .
The mechanism of action for this compound involves its ability to form strong interactions with specific molecular targets. The bulky tert-butyl group not only influences solubility but also enhances binding affinity to target proteins or enzymes, potentially inhibiting their activity. This characteristic is critical for its pharmacological effectiveness.
Q & A
Q. What analytical methods are suitable for stability testing under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks. Identify degradation products using HRMS and NMR. For light-sensitive compounds, amber glass and antioxidant additives (BHT) are recommended .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
